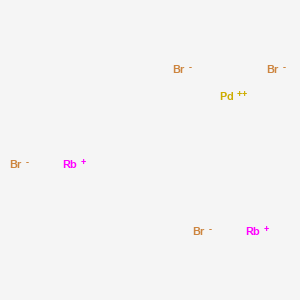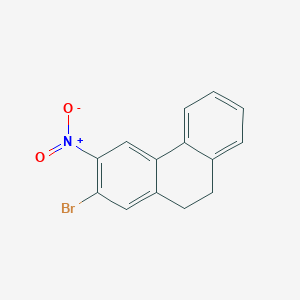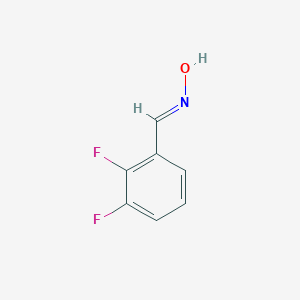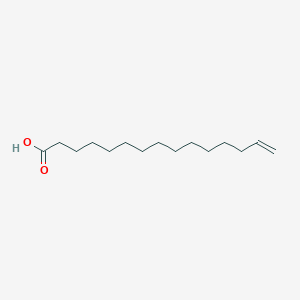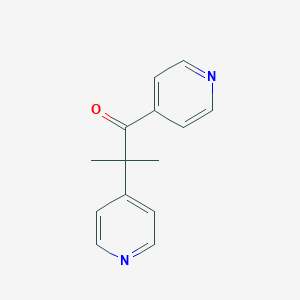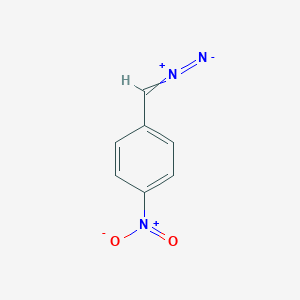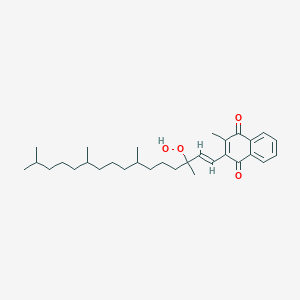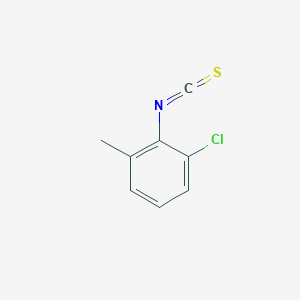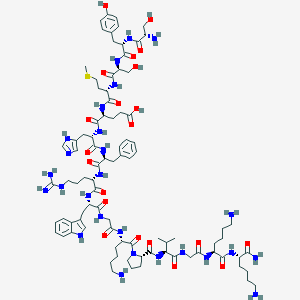
ACTH amide (1-16)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACTH amide (1-16) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (1-16) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis.
作用機序
ACTH amide (ACTH amide (1-16)) binds to melanocortin receptors (MCRs) on the surface of adrenal cells, which stimulates the production of cortisol. Cortisol plays a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and stress response. ACTH amide (ACTH amide (1-16)) also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
ACTH amide (ACTH amide (1-16)) stimulates the production of cortisol, which has a wide range of biochemical and physiological effects in the body. Cortisol regulates metabolism, immune function, and stress response. It also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in various diseases. In addition, ACTH amide (ACTH amide (1-16)) has been shown to have effects on the nervous system, including the regulation of pain perception and mood.
実験室実験の利点と制限
ACTH amide (ACTH amide (1-16)) is a potent stimulator of the adrenal gland, which makes it a valuable tool for studying the mechanisms of action of other hormones and drugs. It has also been used as a research tool to study the effects of cortisol on various physiological processes. However, ACTH amide (ACTH amide (1-16)) has limitations for lab experiments, including its short half-life and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for research on ACTH amide (ACTH amide (1-16)). One area of research is the development of novel analogs of ACTH amide (ACTH amide (1-16)) with improved pharmacological properties, such as longer half-life and increased potency. Another area of research is the investigation of the therapeutic potential of ACTH amide (ACTH amide (1-16)) in other diseases, including autoimmune disorders and neurological disorders. Finally, further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body.
Conclusion:
ACTH amide (ACTH amide (1-16)) is a peptide hormone that is derived from the pro-opiomelanocortin (POMC) precursor protein. It is a potent stimulator of the adrenal gland, which produces cortisol, a hormone that plays a crucial role in regulating various physiological processes in the body. ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been used as a research tool to study the mechanisms of action of other hormones and drugs. Further research is needed to elucidate the mechanisms of action of ACTH amide (ACTH amide (1-16)) and its effects on various physiological processes in the body, as well as to develop novel analogs with improved pharmacological properties.
合成法
ACTH amide (ACTH amide (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while LPPS involves the use of solution-phase chemistry. Both methods have been used successfully to synthesize ACTH amide (ACTH amide (1-16)) with high purity and yield.
科学的研究の応用
ACTH amide (ACTH amide (1-16)) has been extensively studied for its therapeutic potential in various diseases, including adrenal insufficiency, multiple sclerosis, and rheumatoid arthritis. It has also been studied for its effects on the immune system, inflammation, and the nervous system. In addition, ACTH amide (ACTH amide (1-16)) has been used as a research tool to study the mechanisms of action of other hormones and drugs.
特性
CAS番号 |
18806-03-6 |
|---|---|
分子式 |
C89H134N26O21S |
分子量 |
1936.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H134N26O21S/c1-50(2)74(87(135)101-46-71(119)103-60(22-10-13-34-91)78(126)105-59(75(94)123)21-9-12-33-90)114-86(134)70-25-16-37-115(70)88(136)64(23-11-14-35-92)104-72(120)45-100-77(125)67(41-53-43-99-58-20-8-7-19-56(53)58)111-79(127)61(24-15-36-98-89(95)96)106-82(130)66(39-51-17-5-4-6-18-51)110-84(132)68(42-54-44-97-49-102-54)112-80(128)62(30-31-73(121)122)107-81(129)63(32-38-137-3)108-85(133)69(48-117)113-83(131)65(109-76(124)57(93)47-116)40-52-26-28-55(118)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,99,116-118H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H2,94,123)(H,97,102)(H,100,125)(H,101,135)(H,103,119)(H,104,120)(H,105,126)(H,106,130)(H,107,129)(H,108,133)(H,109,124)(H,110,132)(H,111,127)(H,112,128)(H,113,131)(H,114,134)(H,121,122)(H4,95,96,98)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
InChIキー |
RPOBENGDFDVERW-OWTLXNSISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
その他のCAS番号 |
18806-03-6 |
配列 |
SYSMEHFRWGKPVGKK |
同義語 |
ACTH (1-16)-NH2 ACTH amide (1-16) ACTH amide(1-16) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




